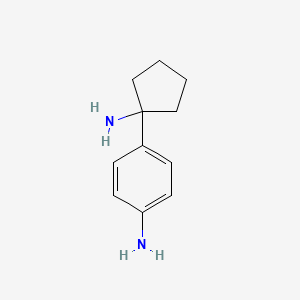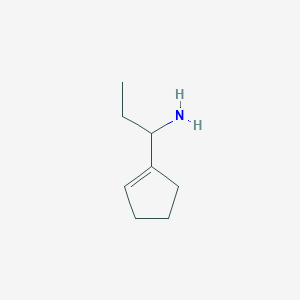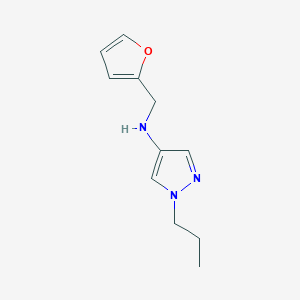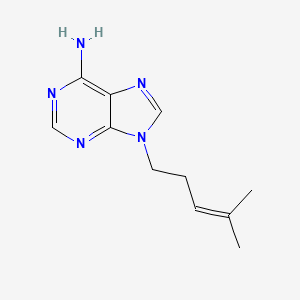amine](/img/structure/B11735147.png)
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](thiophen-2-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La (1,5-Dimetil-1H-pirazol-4-il)metilamina es un compuesto heterocíclico que contiene tanto porciones de pirazol como de tiofeno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (1,5-Dimetil-1H-pirazol-4-il)metilamina típicamente involucra la reacción de 1,5-dimetil-1H-pirazol-4-carbaldehído con tiofen-2-ilmetilamina bajo condiciones controladas. La reacción se lleva a cabo generalmente en presencia de un solvente adecuado como diclorometano o tetrahidrofurano (THF) a bajas temperaturas para asegurar un alto rendimiento y pureza .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente involucran la ampliación de los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de solventes de grado industrial y el empleo de reactores de flujo continuo para aumentar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
La (1,5-Dimetil-1H-pirazol-4-il)metilamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el anillo de pirazol.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
La (1,5-Dimetil-1H-pirazol-4-il)metilamina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de la (1,5-Dimetil-1H-pirazol-4-il)metilamina no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos como enzimas o receptores, lo que lleva a la modulación de las vías biológicas. Las porciones de pirazol y tiofeno pueden contribuir a su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
Compuestos Similares
1-(Tiofen-2-ilmetil)-1H-pirazol: Carece de la sustitución dimetil en el anillo de pirazol.
1-(Tiofen-2-ilmetil)-3,5-dimetil-1H-pirazol: Estructura similar pero con diferentes patrones de sustitución.
Unicidad
La (1,5-Dimetil-1H-pirazol-4-il)metilamina es única debido a la presencia de la sustitución dimetil en el anillo de pirazol y la porción de tiofeno. Esta combinación puede mejorar su reactividad química y actividad biológica en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C11H15N3S |
|---|---|
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C11H15N3S/c1-9-10(7-13-14(9)2)6-12-8-11-4-3-5-15-11/h3-5,7,12H,6,8H2,1-2H3 |
Clave InChI |
GZDXQBBGUHUBJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)CNCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11735064.png)
![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11735065.png)
![N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11735069.png)
![2-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B11735072.png)


![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11735095.png)


![bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735131.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11735157.png)


![N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735167.png)
